(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl
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Overview
Description
(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] is a compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes the trifluoromethyl group, known for its high electronegativity and steric hindrance. These properties make it a valuable component in various chemical reactions and applications.
Preparation Methods
The synthesis of (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable thioxomethylating agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by the presence of a catalyst.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] exerts its effects involves its ability to form strong hydrogen bonds and interact with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions, making it an effective catalyst in many organic transformations . The molecular targets and pathways involved depend on the specific application, whether it be in catalysis, biological interactions, or material science.
Comparison with Similar Compounds
When compared to similar compounds, (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] stands out due to its unique combination of trifluoromethyl groups and thioxomethyl functionality. Similar compounds include:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in hydrogen bond catalysis.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Utilized as a ligand in various catalytic reactions.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Employed as a pharmaceutical intermediate.
The uniqueness of this compound] lies in its ability to participate in a diverse array of chemical reactions while maintaining stability under various conditions.
Properties
Molecular Formula |
C22H23F6N3OS |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H23F6N3OS/c1-20(2,3)17(18(32)29-12-13-7-5-4-6-8-13)31-19(33)30-16-10-14(21(23,24)25)9-15(11-16)22(26,27)28/h4-11,17H,12H2,1-3H3,(H,29,32)(H2,30,31,33) |
InChI Key |
HKQFYPRYZQZAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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